molecular formula C7H13ClNO2P B14737911 1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide CAS No. 6533-35-3

1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide

Cat. No.: B14737911
CAS No.: 6533-35-3
M. Wt: 209.61 g/mol
InChI Key: CCPKWBICDJDBAD-UHFFFAOYSA-N
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Description

1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms within its ring structure

Preparation Methods

The synthesis of 1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide involves several steps. One common method includes the reaction of hexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine with a chlorinating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphorus-containing compounds.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the development of new materials with specific chemical properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Pathways involved in its mechanism of action include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.

Comparison with Similar Compounds

1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide can be compared with other similar compounds, such as:

    Pyrido[1,2-c][1,3,2]oxazaborinine derivatives: These compounds contain boron instead of phosphorus and exhibit different chemical reactivity and biological activity.

    Pyrido[2,1,6-f,g][1,3,7,2]dioxazaphosphacyclodecane: This compound has a larger ring structure and different substitution patterns, leading to unique properties.

Properties

CAS No.

6533-35-3

Molecular Formula

C7H13ClNO2P

Molecular Weight

209.61 g/mol

IUPAC Name

1-chloro-4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide

InChI

InChI=1S/C7H13ClNO2P/c8-12(10)9-5-2-1-3-7(9)4-6-11-12/h7H,1-6H2

InChI Key

CCPKWBICDJDBAD-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CCOP2(=O)Cl

Origin of Product

United States

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